molecular formula C33H39NO10 B8113228 tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o'-di-p-toluoyl-d-tartaric acid

tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o'-di-p-toluoyl-d-tartaric acid

Cat. No.: B8113228
M. Wt: 609.7 g/mol
InChI Key: KCUULTYYLMTIGX-ZLTSNLHSSA-N
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Description

tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl ester group, a pyrrolidine ring, and an ethynyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethynyl group, and the esterification process. Common reagents used in these reactions may include alkyl halides, acetylene derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while reduction of the ester group could produce alcohols.

Scientific Research Applications

tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development or as a precursor for pharmaceuticals.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate
  • tert-Butyl (s)-2-(2-methyl-1-pyrrolidinyl)acetate
  • tert-Butyl (s)-2-(2-ethynyl-1-pyrrolidinyl)acetate

Uniqueness

The presence of both the ethynyl group and the di-p-toluoyl-d-tartaric acid moiety in tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid may confer unique chemical properties, such as increased reactivity or specific binding affinities, distinguishing it from similar compounds.

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;tert-butyl 2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.C13H21NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H,7-10H2,2-5H3/t15-,16-;13-/m01/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUULTYYLMTIGX-ZLTSNLHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(CCCN1CC(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C[C@]1(CCCN1CC(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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